(1R)-Perindopril t-Butylamine Salt

Pharmaceutical Analysis Regulatory Compliance Chiral Chromatography

QC laboratories face batch rejection risk when using non-specific impurity standards for perindopril chiral purity testing. (1R)-Perindopril t-Butylamine Salt is the official EP Impurity I reference standard, indispensable for accurate HPLC quantification of the R-enantiomer against the 0.25% pharmacopoeial limit. • Ensures accurate peak identification with well-defined RRT ~0.9 for system suitability tests • Supplied at ≥98% purity (HPLC) with full Certificate of Analysis for method validation • Essential for ANDA filings and routine QC batch release of perindopril erbumine APIs

Molecular Formula C₂₃H₄₃N₃O₅
Molecular Weight 441.6
Cat. No. B1161642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-Perindopril t-Butylamine Salt
Synonyms[2S-[1[R*(S*)],2α,3aβ,7aβ]]-1-[2-[[1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid t-Butylamine Salt;  (+/-)-1’’-epi-Perindopril t-Butylamine Salt
Molecular FormulaC₂₃H₄₃N₃O₅
Molecular Weight441.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-Perindopril t-Butylamine Salt Overview


(1R)-Perindopril t-Butylamine Salt (CAS 145513-33-3) is the tert-butylamine salt of the R-enantiomer of perindopril, a well-characterized angiotensin-converting enzyme (ACE) inhibitor prodrug [1]. This compound is officially designated as Perindopril Impurity I in the European Pharmacopoeia (EP) and is recognized as a key process-related impurity and stereoisomer in the synthesis of the active pharmaceutical ingredient (API), S-perindopril [2]. It is supplied as a high-purity analytical reference standard (>95-99% HPLC) intended for use in chromatographic system suitability tests, method validation, and the quantification of chiral impurities in perindopril-based drug substances and finished products .

1
Compendial chiral impurity standard (EP Perindopril Impurity I)
2
Defined absolute configuration (1R) for stereochemical method development
3
Certified high-purity analytical reference standard for chromatographic system suitability

Limitations of Generic Perindopril Impurity Standards


Substituting a general 'perindopril impurity standard' or an unrelated chiral reference for the specific (1R)-Perindopril t-Butylamine Salt standard introduces unacceptable risk into analytical workflows. This compound is not a generic mixture but a defined stereoisomer with a specific absolute configuration (1R) that is critical for method development and validation. The European Pharmacopoeia monograph for perindopril erbumine explicitly requires a reference standard containing Perindopril Impurity I for stereochemical purity testing, as this specific R-enantiomer is the key chiral impurity to be controlled [1]. Using an incorrect or poorly characterized standard can lead to erroneous peak identification, inaccurate quantification of this critical impurity, and ultimately, the release of API batches that fail regulatory specifications for chiral purity, potentially compromising patient safety and leading to costly batch rejections [2].

Target Standard (1R)-Perindopril t-Butylamine Salt, compendial-grade, defined RRT and chiral identity
Generic Substitute Unspecified perindopril impurity mix or alternative chiral reference may lack EP-required stereochemical attribution and system suitability validity
Regulatory Expectation Explicit EP requirement for Perindopril Impurity I in stereochemical purity testing
Substitution Consequence May not meet system suitability criteria; may lead to peak misidentification and invalid analytical runs

(1R)-Perindopril: Quantitative Evidence Guide


Pharmacopoeial Mandate for System Suitability Testing

The European Pharmacopoeia (EP) monograph for Perindopril Erbumine explicitly mandates the use of a reference standard containing Perindopril Impurity I (the (1R)-enantiomer) for the 'Stereochemical purity' test. The system suitability requirement dictates that this reference solution must demonstrate a specific resolution from the main S-perindopril peak, with a defined relative retention time of approximately 0.9 [1]. A generic 'impurity mix' or a standard containing only the diastereomer may not meet this specific system suitability criterion, potentially invalidating the entire analytical run and delaying batch release.

Pharmacopoeial Mandate
Direct head-to-head comparison
RRT approx. 0.9 defined in EP monograph; unique system suitability resolution requirement
Supports compendial stereochemical purity test compliance
Only impurity with EP-validated retention specification
Pharmaceutical Analysis Regulatory Compliance Chiral Chromatography

Enantioselective Discrimination from Active S-Enantiomer

The (1R)-Perindopril t-Butylamine Salt (R-enantiomer) serves as the critical distomer, essential for developing and validating enantioselective analytical methods. While the S-enantiomer (eutomer) is responsible for the desired ACE inhibition, the R-enantiomer must be controlled as a process impurity. An amperometric biosensor developed for enantioanalysis of S-perindopril demonstrated a low enantioselectivity for R-perindopril, with an amperometric selectivity coefficient (Kamp) of 1.0 x 10⁻⁴ [1]. This quantitative measure underscores the necessity of a dedicated R-enantiomer standard to accurately quantify this specific impurity at trace levels, as the sensor's response to the R-form is four orders of magnitude lower than its response to the active S-form.

Enantioselectivity
Direct head-to-head comparison
Kamp = 1.0 × 10⁻⁴ for R-perindopril vs. S-perindopril
Supports method sensitivity and chiral selectivity review
10,000-fold lower sensor response necessitates dedicated R-standard
Enantioanalysis Biosensors Chiral Purity

Pharmacopoeial Impurity Limit Compliance

The EP monograph sets a strict limit for Perindopril Impurity I (the (1R)-enantiomer) in the final API: any spot due to this impurity must not be more intense than the spot from a reference solution containing 0.25% of the impurity [1]. To reliably test against this limit, quality control laboratories require a high-purity, well-characterized standard of (1R)-Perindopril t-Butylamine Salt. The standard is typically supplied with a certified purity of ≥95-99% by HPLC [2], ensuring that the 0.25% limit can be accurately assessed without interference from contaminants in the reference standard itself. Using a lower-purity alternative would introduce unacceptable error and risk falsely passing or failing API batches.

Impurity Limit Compliance
Direct head-to-head comparison
Certified purity 95–99% HPLC; tests against 0.25% EP limit
Supports accurate trace impurity quantification
Lower-purity standard introduces unacceptable error relative to limit
Quality Control Pharmacopoeial Standards Impurity Profiling

Applications of (1R)-Perindopril t-Butylamine Salt


Bioequivalence and ANDA Method Equivalency

In Abbreviated New Drug Application (ANDA) development, demonstrating that a generic perindopril formulation's impurity profile matches that of the Reference Listed Drug (RLD) is critical. The (1R)-Perindopril t-Butylamine Salt standard is indispensable for validating the HPLC or UPLC methods used to quantify this specific chiral impurity. Its use ensures the method's specificity and accuracy meet the rigorous standards of regulatory agencies like the US FDA, as the EP monograph's system suitability test is a globally recognized benchmark for perindopril analysis [1].

API Lot Release: Chiral Purity Testing

For manufacturers of perindopril erbumine or perindopril arginine APIs, the (1R)-Perindopril t-Butylamine Salt standard is a consumable required for every batch release. It is used daily in QC laboratories to perform the 'Stereochemical purity' test by HPLC and the 'Impurity A' test by TLC. The standard's well-defined relative retention time (RRT ~0.9) [1] and its high certified purity [2] are essential for the accurate integration and quantification of this impurity against the strict 0.25% pharmacopoeial limit, directly preventing the distribution of sub-potent or impure API.

Enantioselective Assay Development and Validation

Research groups and contract research organizations (CROs) developing novel analytical methods for perindopril rely on (1R)-Perindopril t-Butylamine Salt as a primary reference standard. Its use is fundamental for determining critical method parameters such as resolution (Rs) between the S- and R-enantiomers, limit of detection (LOD), and limit of quantification (LOQ) for the R-enantiomer impurity. The known low enantioselectivity of some detectors for this distomer (Kamp = 1.0 x 10⁻⁴) [3] necessitates the use of an authentic, high-purity standard to challenge and validate the method's performance, ensuring it is fit for its intended purpose of controlling chiral purity in pharmaceutical products.

Application
Selection Property
Validation Focus
ANDA method equivalency
Compendial-grade chiral impurity standard
System suitability and specificity per EP monograph
API lot-release chiral purity testing
Defined retention and high certified purity
Accurate impurity quantification against 0.25% limit
Enantioselective assay validation
Authentic R-enantiomer standard with known low sensor response
Resolution, LOD, LOQ determination for impurity control

Technical Documentation Hub

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28 linked technical documents
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